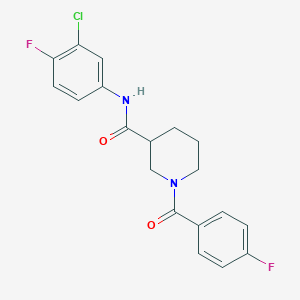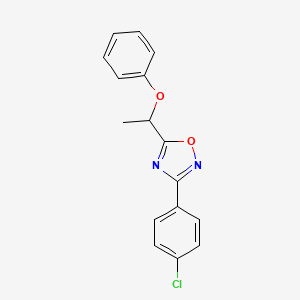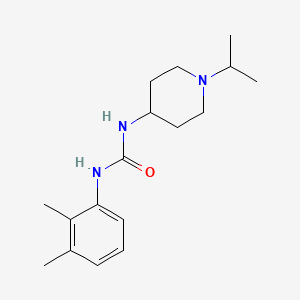
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine, also known as FMe-ADCI, is a potent and selective antagonist of the adenosine A1 receptor. It was first synthesized in 2003 by scientists at the University of Ferrara in Italy. Since then, FMe-ADCI has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This leads to a decrease in the physiological effects that are mediated by the adenosine A1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the release of glutamate, a neurotransmitter that is involved in pain perception and other physiological processes. It has also been shown to reduce the activity of neurons in the brain that are involved in sleep regulation. In addition, this compound has been shown to decrease blood pressure and heart rate in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine is its selectivity for the adenosine A1 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other adenosine receptors or other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research involving 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the role of the adenosine A1 receptor in pain perception and the development of new analgesics. Another area of interest is the potential use of this compound in the treatment of cardiovascular diseases, such as hypertension and heart failure. Additionally, there is ongoing research into the development of new compounds that are based on the structure of this compound and may have improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine involves several steps, including the reaction of 4-morpholinecarboxylic acid with 1,4-bis(3-aminopropyl)piperazine, followed by the reaction of the resulting intermediate with 3-furoyl chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
1'-(3-furoyl)-3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidine has been widely used in scientific research to study the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including sleep regulation, pain perception, and cardiovascular function. This compound has been shown to selectively block the adenosine A1 receptor, making it a useful tool for studying the role of this receptor in different physiological and pathological conditions.
Propriétés
IUPAC Name |
[1-[1-(furan-3-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O4/c24-19(22-9-12-26-13-10-22)16-2-1-6-23(14-16)18-3-7-21(8-4-18)20(25)17-5-11-27-15-17/h5,11,15-16,18H,1-4,6-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQABVAMQPYLOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=COC=C3)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5412111.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5412118.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5412124.png)

![2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5412134.png)


![3-[2-(4-morpholinyl)-2-cyclohexen-1-yl]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5412156.png)
![3-[(4-ethoxyphenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B5412163.png)
![N-[2-(4-hydroxyphenyl)-2-oxoethyl]-N,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5412168.png)
![4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5412175.png)
![N-cyclohexyl-N'-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5412179.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5412187.png)
